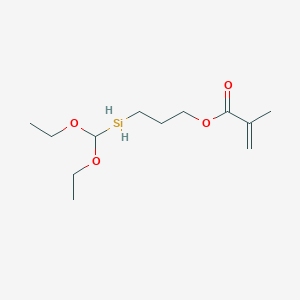
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate is an organosilicon compound that combines the properties of both organic and inorganic materials. It is commonly used as a coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials, coatings, and adhesives due to its ability to enhance mechanical properties and durability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate typically involves the reaction of 3-(Diethoxymethylsilyl)propylamine with 2-methyl-2-propenoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Polymerization: Formation of methacrylate-based polymers.
Applications De Recherche Scientifique
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Utilized in the modification of surfaces for biosensors and biochips, enhancing their sensitivity and specificity.
Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacrylate group undergoes polymerization, forming a robust polymer network, while the silane group hydrolyzes and condenses to form siloxane bonds. This dual functionality allows the compound to act as an effective coupling agent, enhancing the adhesion and mechanical properties of composite materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Glycidoxypropyl)trimethoxysilane
- 3-(Aminopropyl)triethoxysilane
Uniqueness
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate is unique due to its combination of methacrylate and silane functionalities. This dual functionality allows it to participate in both polymerization and siloxane bond formation, making it a versatile coupling agent. Compared to similar compounds, it offers enhanced adhesion properties and improved mechanical strength in composite materials .
Propriétés
Formule moléculaire |
C12H24O4Si |
|---|---|
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
3-(diethoxymethylsilyl)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O4Si/c1-5-14-12(15-6-2)17-9-7-8-16-11(13)10(3)4/h12H,3,5-9,17H2,1-2,4H3 |
Clé InChI |
BQQGVSONEPNPAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)[SiH2]CCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)


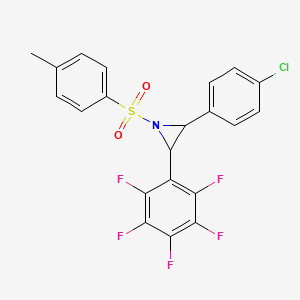
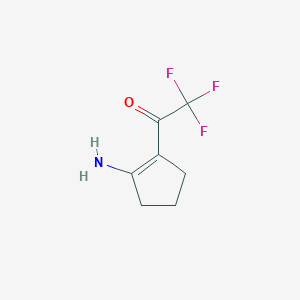

![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
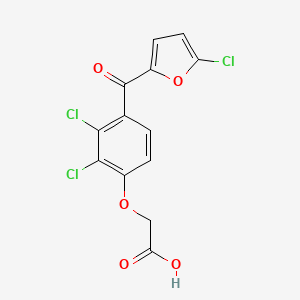
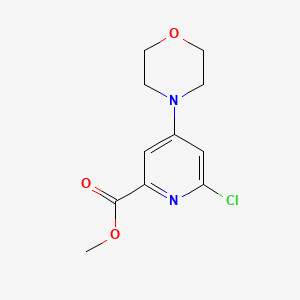
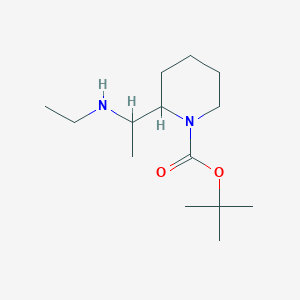
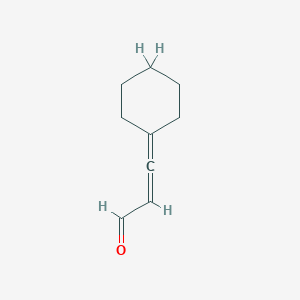
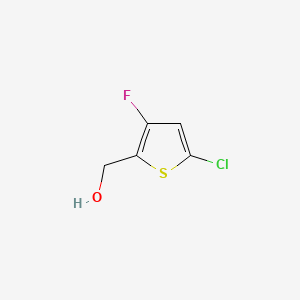
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

